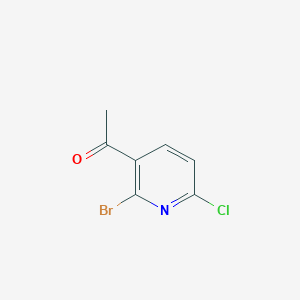

1-(2-Bromo-6-chloropyridin-3-yl)ethanone

Description

1-(2-Bromo-6-chloropyridin-3-yl)ethanone (CAS: 23794-13-0) is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO and a molar mass of 234.48 g/mol. The compound features a pyridine ring substituted with bromine at position 2, chlorine at position 6, and an acetyl group at position 3. Key physicochemical properties include:

- Density: 1.683 g/cm³

- Melting Point: 79–80°C

- Predicted Boiling Point: 330.9°C

- pKa: -2.60 (indicating strong electron-withdrawing effects) .

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity .

Properties

Molecular Formula |

C7H5BrClNO |

|---|---|

Molecular Weight |

234.48 g/mol |

IUPAC Name |

1-(2-bromo-6-chloropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3 |

InChI Key |

NDHJRLIQIVLPDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-6-chloropyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of pyridine derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-6-chloropyridin-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS: 886365-47-5)

- Formula: C₇H₅BrClNO

- Molecular Weight : 234.48 g/mol

- Substituents : Bromine (position 5), chlorine (position 2).

- Key Differences: The swapped positions of Br and Cl alter electronic effects.

1-(2-Chloropyridin-4-yl)ethanone (CAS: 23794-15-2)

Derivatives with Additional Substituents

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone (CAS: 1190198-15-2)

- Formula: C₈H₇BrClNO

- Molecular Weight : 248.50 g/mol

- Substituents : Bromine (position 5), chlorine (position 6), methyl (position 2).

- Properties :

- XLogP3 : 2.6 (higher hydrophobicity due to methyl group).

- Hydrogen Bond Acceptors : 2.

1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7)

Halogen-Substituted Pyridinyl Ethanones

1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone (CAS: 1016228-01-5)

- Formula: C₇H₄BrFNO

- Molecular Weight : 218.01 g/mol

- Substituents : Bromine (position 6), fluorine (position 3).

- Key Differences : Fluorine’s electronegativity increases ring electron deficiency, enhancing reactivity in SNAr reactions. Bromine at position 6 may favor para-directed coupling .

2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS: 136592-20-6)

Physicochemical and Reactivity Comparison Table

| Compound (CAS) | Formula | M.W. (g/mol) | Substituents (Pyridine Positions) | Melting Point (°C) | XLogP3 | Key Reactivity Features |

|---|---|---|---|---|---|---|

| 1-(2-Bromo-6-chloro)ethanone (23794-13-0) | C₇H₅BrClNO | 234.48 | Br (2), Cl (6) | 79–80 | 1.68* | High Br reactivity for coupling |

| 1-(5-Bromo-2-chloro)ethanone (886365-47-5) | C₇H₅BrClNO | 234.48 | Br (5), Cl (2) | N/A | 1.68* | Meta-Br favors directed reactions |

| 1-(5-Bromo-6-chloro-2-methyl)ethanone (1190198-15-2) | C₈H₇BrClNO | 248.50 | Br (5), Cl (6), Me (2) | N/A | 2.6 | Methyl enhances hydrophobicity |

| 1-(5,6-Dichloro)ethanone (120800-05-7) | C₇H₅Cl₂NO | 190.03 | Cl (5, 6) | N/A | 2.1 | Dual Cl reduces coupling utility |

| 1-(6-Bromo-3-fluoro)ethanone (1016228-01-5) | C₇H₄BrFNO | 218.01 | Br (6), F (3) | N/A | 1.9 | F enhances electrophilicity |

*XLogP3 estimated based on structural analogs.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize halogenation efficiency.

- Adjust solvent polarity to mitigate competing side reactions (e.g., over-halogenation).

How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹; C-Br and C-Cl stretches at 550–650 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 234 (C₇H₅BrClNO⁺). Fragmentation peaks at m/z 195 (loss of Br) and m/z 156 (loss of Cl) confirm substituent positions .

Validation : Cross-reference with computational models (e.g., Gaussian) for spectral simulation .

What challenges arise in X-ray crystallographic analysis of halogenated pyridin-3-yl ethanones, and how are they addressed?

Level: Advanced

Methodological Answer:

- Crystal Growth : Halogen atoms (Br/Cl) often induce disorder. Use slow vapor diffusion (e.g., ether into dichloromethane) to improve crystal quality .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption errors from heavy atoms .

- Refinement : SHELXL-2018 is preferred for handling anisotropic displacement parameters. Apply restraints to disordered halogens and use the SQUEEZE algorithm (PLATON) to model solvent voids .

Case Study : For 1-(6-Bromo-3-chloropyridin-2-yl)ethanone, twinning or pseudo-symmetry may require reindexing in WinGX .

How can contradictory crystallographic data (e.g., bond lengths, thermal parameters) be resolved?

Level: Advanced

Methodological Answer:

- Validation Tools : Use checkCIF (IUCr) to flag outliers in bond distances (e.g., C-Br expected: 1.89–1.93 Å). Discrepancies >3σ suggest misrefinement .

- Multi-Software Cross-Check : Compare SHELXL (for small molecules) and OLEX2 refinements. Disagreements in thermal motion may indicate dynamic disorder .

- Supplementary Data : Pair crystallography with DFT calculations (e.g., B3LYP/6-31G*) to validate geometric parameters .

Example : A Br···Cl halogen bond distance of 3.3 Å (vs. van der Waals sum: 3.5 Å) may indicate weak interactions requiring Hirshfeld surface analysis .

What factors influence the stability of this compound under storage, and how can decomposition be minimized?

Level: Basic

Methodological Answer:

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photolytic dehalogenation .

- Moisture Control : Use desiccants (silica gel) in sealed containers; Karl Fischer titration monitors residual water .

- Oxidative Degradation : Avoid contact with strong oxidizers (e.g., HNO₃). Stability assays (HPLC, TGA) under accelerated conditions (40°C/75% RH) predict shelf life .

Contradiction Note : recommends inert atmosphere storage, while emphasizes dry conditions—combine both for optimal stability.

How does the electronic nature of Br/Cl substituents affect reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Suzuki-Miyaura Coupling : Br (vs. Cl) is more reactive due to lower bond dissociation energy. Use Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in DMF/H₂O (80°C) for selective Br substitution .

- Buchwald-Hartwig Amination : Cl can participate under high-pressure conditions (microwave, 120°C) with Xantphos ligands .

- DFT Insights : Calculate Fukui indices (Gaussian) to predict nucleophilic/electrophilic sites. Br exhibits higher electrophilicity (f⁺ ~0.15) than Cl .

Q. Table: Reactivity Comparison

| Reaction Type | Br Reactivity | Cl Reactivity | Preferred Catalyst |

|---|---|---|---|

| Suzuki Coupling | High | Low | Pd(PPh₃)₄ |

| Ullmann Coupling | Moderate | Moderate | CuI/1,10-phen |

| Direct Arylation | Low | Very Low | Pd(OAc)₂/PivOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.